Ac-L-Phe-D-trp-L-Phe-D-pro-NH2

Description

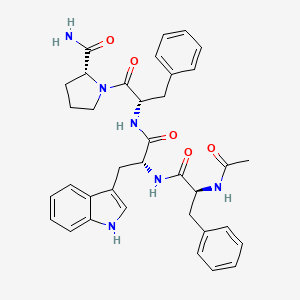

Structure

2D Structure

Properties

Molecular Formula |

C36H40N6O5 |

|---|---|

Molecular Weight |

636.7 g/mol |

IUPAC Name |

(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H40N6O5/c1-23(43)39-29(19-24-11-4-2-5-12-24)34(45)40-30(21-26-22-38-28-16-9-8-15-27(26)28)35(46)41-31(20-25-13-6-3-7-14-25)36(47)42-18-10-17-32(42)33(37)44/h2-9,11-16,22,29-32,38H,10,17-21H2,1H3,(H2,37,44)(H,39,43)(H,40,45)(H,41,46)/t29-,30+,31-,32+/m0/s1 |

InChI Key |

FCKYLHYBJRMIPQ-MLMSKLGMSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@@H]5C(=O)N |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)N |

Origin of Product |

United States |

Biophysical Characterization:once the Peptide is Synthesized and Purified, Its Structural and Interactive Properties Are Investigated Using a Suite of Biophysical Techniques.nih.govfrontiersin.org

Mass Spectrometry (MS): This is the primary tool for confirming the correct mass and, by extension, the amino acid sequence of the synthesized peptide. biopharmaspec.com High-resolution MS can verify the elemental composition, while tandem MS (MS/MS) fragments the peptide to confirm the sequence of residues. biopharmaspec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure and conformational dynamics of the peptide in solution. elifesciences.org For a peptide with aromatic residues like Phe and Trp, NMR can shed light on potential intramolecular interactions (e.g., π-π stacking) that stabilize specific conformations. elifesciences.orgresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile (binding affinity, enthalpy, entropy) of the peptide's interaction with a target molecule, such as a protein receptor or a lipid membrane. elifesciences.org This data is crucial for understanding the driving forces behind molecular recognition.

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of the peptide (e.g., β-turn, random coil). The presence of D-amino acids can induce specific folds, such as reverse turns, which can be detected by CD. elifesciences.org

Computational Characterization:in Silico Methods Are Integrated with Experimental Data to Build Predictive Models and Gain Insights at an Atomic Level.mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the peptide over time, providing insights into its conformational flexibility, stability, and interaction dynamics with its environment (e.g., water or a lipid bilayer). nih.govelifesciences.orgresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of the peptide when it interacts with a receptor or binding partner. mdpi.comnih.gov It can help visualize the specific contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): By studying a series of related peptide analogs, QSAR models can be developed to correlate physicochemical properties with biological activity, guiding the rational design of more potent or selective molecules. nih.gov

The following table outlines how these methodologies are integrated to provide a comprehensive understanding of a novel peptide.

| Methodology | Technique Example | Information Gained | Role in Integrated Pipeline | Reference(s) |

|---|---|---|---|---|

| Synthetic Chemistry | Solid-Phase Peptide Synthesis (SPPS) | Production of high-purity peptide | Provides the physical material for all subsequent analyses. | openaccessjournals.commdpi.comnih.gov |

| Biophysical Analysis | Mass Spectrometry (MS) | Confirmation of molecular weight and sequence | Quality control; confirms the identity of the synthesized peptide. | biopharmaspec.com |

| NMR Spectroscopy | 3D structure, conformational dynamics | Provides an experimental structure to validate computational models and understand function. | elifesciences.org | |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS) | Quantifies the thermodynamics of peptide-target interactions. | elifesciences.org | |

| Computational Analysis | Molecular Dynamics (MD) Simulation | Conformational landscape, stability, interaction pathways | Provides dynamic, atomic-level insight into peptide behavior that complements static experimental structures. | elifesciences.orgresearchgate.net |

| Molecular Docking | Binding mode, interaction energy | Predicts how the peptide binds to its target, guiding experimental validation and analog design. | mdpi.comnih.gov |

Molecular Recognition and Pharmacological Profile at Receptor Targets

Receptor Binding Affinities and Selectivity Profiles

Specific binding affinity data (Ki or IC50 values) for the interaction of Ac-L-Phe-D-Trp-L-Phe-D-Pro-NH2 with kappa, mu, and delta opioid receptors, as well as melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R), are not available in the reviewed scientific literature.

There is no published data on the binding affinity of this compound at the kappa opioid receptor.

There is no published data on the binding affinity of this compound at the mu opioid receptor.

There is no published data on the binding affinity of this compound at the delta opioid receptor.

There is no published data on the binding affinity of this compound at the melanocortin receptor subtypes MC1R, MC3R, MC4R, or MC5R.

G Protein-Coupled Receptor (GPCR) Functional Assays

Information regarding the functional activity of this compound, as determined by GPCR functional assays, is not present in the scientific literature.

There are no published studies that utilize [³⁵S]GTPγS binding assays to assess the ability of this compound to activate G proteins via opioid or melanocortin receptors.

Based on the performed searches, there is no publicly available scientific literature or data corresponding to the specific chemical compound "this compound". The search results yield information on structurally different, though related, peptides, primarily analogs of the melanocortin core sequence Ac-His-D-Phe-Arg-Trp-NH₂ or cyclic peptides containing some of the same amino acid residues.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" and adheres to the detailed outline provided, as no research findings on its molecular recognition, pharmacological profile, or mechanisms of action could be found.

To fulfill this request, specific studies detailing the pharmacological testing of "this compound" would be required. Without such sources, any generated content would be speculative and would not meet the standards of scientific accuracy.

Structure Activity Relationship Sar Investigations of Ac L Phe D Trp L Phe D Pro Nh2 Analogues

Impact of D-Amino Acid Chirality on Peptide Conformation and Biological Activity

The incorporation of non-native D-amino acids into peptide sequences is a powerful strategy for modulating their structure and function. In the context of peptide analogs, the chirality of amino acid residues can dramatically influence peptide conformation, receptor affinity, and metabolic stability. nih.govnii.ac.jp The presence of D-amino acids can disrupt common secondary structures like α-helices by inducing kink or turn structures, which are often essential for biological activity. nih.govresearchgate.net

For many bioactive peptides, including melanocortin receptor agonists, the substitution of an L-amino acid with its D-enantiomer at a specific position can lead to a significant increase in potency. acs.orgresearchgate.net This enhancement is often attributed to the D-amino acid forcing the peptide backbone into a specific reverse-turn conformation that is optimal for receptor binding. nih.gov The D-Trp and D-Pro residues in the Ac-L-Phe-D-Trp-L-Phe-D-Pro-NH2 scaffold are likely crucial for inducing and stabilizing such a turn structure, thereby pre-organizing the aromatic side chains of Phenylalanine and Tryptophan for effective interaction with a biological target.

Furthermore, the strategic placement of D-amino acids is known to be obligatory for the activity of certain peptide sequences. researchgate.net However, the effects are highly position-dependent. For instance, while a D-amino acid at one position may enhance activity, its incorporation at another can be detrimental. mdpi.com Studies on cyclic peptide analogs have shown that replacing a native L-amino acid with a D-amino acid can lead to faster metabolic degradation by liver microsomal enzymes, highlighting the complex interplay between chirality, conformation, and stability. nih.gov The stereochemistry of amino acids is a fundamental determinant of the resulting supramolecular structures and their interactions with a chiral biological environment. nih.govnii.ac.jp

Effects of N-Terminal Acetylation and C-Terminal Amidation on Receptor Interaction

The modification of peptide termini is a common and effective strategy to enhance pharmacological properties. The N-terminal acetyl (Ac) group and the C-terminal amide (NH2) group on this compound play a crucial role in its stability and activity.

Chemically synthesized peptides typically possess a positively charged N-terminal amino group and a negatively charged C-terminal carboxyl group. N-terminal acetylation and C-terminal amidation neutralize these charges. lifetein.com This modification makes the peptide more closely resemble a segment of a larger native protein, which can improve its ability to interact with receptors and enter cells. lifetein.commdpi.com

Positional Scanning and Amino Acid Substitutions within the Tetrapeptide Scaffold

Positional scanning is a powerful combinatorial chemistry technique used to systematically explore the structure-activity relationships of a peptide scaffold. nih.govacs.org By creating libraries where each position in the peptide is substituted with a wide variety of natural and unnatural amino acids, researchers can identify the specific chemical features at each position that are critical for potency and selectivity. acs.orgscispace.com This approach has been extensively applied to tetrapeptide templates similar to this compound to discover ligands with novel pharmacological profiles. nih.gov

Phenylalanine (Phe) Residue Modifications (L-Phe, D-Phe, substituted Phe, Nal)

The phenylalanine residues are key components of many peptide pharmacophores, with their aromatic side chains often participating in hydrophobic interactions within receptor binding pockets. In analogs of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂, extensive modifications at the Phenylalanine position have demonstrated its importance for receptor affinity and function. acs.org

Maintaining a D-configuration at this position is often crucial for high potency. acs.org Substituting the D-Phe with residues bearing modified aromatic rings has been shown to fine-tune activity and selectivity. For example, adding a para-iodine group to create (pI)DPhe can convert a full agonist into a potent partial agonist or antagonist. acs.orgresearchgate.net Similarly, replacing D-Phe with D-Naphthylalanine (D-Nal), particularly D-Nal(2'), can produce potent antagonists. acs.orgnih.gov In contrast, substitution with a simple amino acid like Alanine (Ala) typically results in a dramatic loss of potency, highlighting the necessity of the aromatic side chain for receptor interaction. acs.org

| Original Residue | Substituted Residue | Observed Effect on Activity | Reference |

|---|---|---|---|

| DPhe | Ala | Drastic decrease in potency | acs.org |

| DPhe | Tyr | Decreased potency | acs.org |

| DPhe | Trp | Decreased potency | acs.org |

| DPhe | (pI)DPhe (para-iodo-D-Phe) | Potent partial agonist/antagonist activity | acs.org |

| DPhe | DNal(2') (D-2-Naphthylalanine) | Potent antagonist activity | acs.org |

| DPhe | Dmp (2',6'-Dimethylphenylalanine) | Can improve receptor binding affinity and selectivity | nih.gov |

Tryptophan (Trp) Residue Modifications (L-Trp, D-Trp, substituted Trp)

The Tryptophan residue, with its large, bicyclic indole (B1671886) side chain, provides unique interaction capabilities. mdpi.com Modifications at the Trp position in the Ac-His-D-Phe-Arg-Trp-NH₂ template have been shown to cause significant changes in potency, with some substitutions leading to decreases in activity by several orders of magnitude at specific receptors. researchgate.net

Interestingly, the chemically reactive indole side chain is not always essential for activity. nih.gov Studies have shown that replacing Trp with the non-reactive Naphthylalanine (Nal) can result in equipotent compounds, providing a pathway for designing more stable analogs. acs.org In studies of the cyclic peptide cyclo[Phe-D-Pro-Phe-Trp], substituting the Trp residue with other aromatic systems like Benzothienylalanine (Bta) or Nal isomers had profound effects on receptor selectivity and metabolic stability. nih.gov Specifically, analogs containing an L-amino acid at this position were more metabolically stable than those with a D-amino acid. nih.gov

| Peptide Scaffold | Original Residue | Substituted Residue | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Ac-His-DPhe-Arg-Trp-NH₂ | Trp | Various Amino Acids | Up to 9700-fold decrease in potency at MC4R and MC5R | researchgate.net |

| Ac-His-DPhe-Arg-Trp-NH₂ | Trp | Nal(2') or D-Nal(2') | Maintained equipotent activity | acs.org |

| cyclo[Phe-D-Pro-Phe-Trp] | L-Trp | L-Bta (L-Benzothienylalanine) | Maintained antinociceptive activity, mediated by all three opioid receptors | nih.gov |

| cyclo[Phe-D-Pro-Phe-Trp] | L-Trp | L-Nal(2') | Maintained antinociceptive activity, mediated only by MOR | nih.gov |

| cyclo[Phe-D-Pro-Phe-Trp] | L-Trp | D-Trp | Minimal antinociceptive activity, rapid metabolism | nih.gov |

Proline (Pro) Residue Modifications and Their Influence on Peptide Turn Structures

The Proline residue is conformationally unique due to its cyclic side chain, which restricts the backbone dihedral angle phi (φ). This property makes Proline a potent inducer of β-turns in peptide sequences. mdpi.comacs.org The D-Pro residue at the C-terminus of this compound is critical for establishing a defined three-dimensional structure. The combination of a D-amino acid with Proline, such as in a D-Pro-L-Pro motif, is a well-known and powerful turn-inducer that can facilitate peptide cyclization. sci-hub.se

Role of Macrocyclization versus Linear Structure in Modulating Biological Activity

While linear peptides like this compound can adopt preferred conformations in solution, especially with turn-inducing elements, their flexibility can still lead to lower binding affinity and susceptibility to enzymatic degradation. Macrocyclization, the process of linking the peptide's termini to form a ring, is a widely used strategy to overcome these limitations. uni-kiel.deresearchgate.net

Cyclic peptides generally exhibit enhanced metabolic stability because their circular structure protects them from exopeptidases. uni-kiel.de More importantly, cyclization reduces the conformational freedom of the peptide backbone, locking it into a more rigid structure. If this constrained conformation matches the bioactive shape required for receptor binding, a significant increase in affinity and potency can be achieved. researchgate.net The success of macrocyclization often depends on the linear precursor's ability to pre-organize into a conformation that brings its ends close together, a feature promoted by turn-inducing sequences like those containing D-Pro. sci-hub.seuni-kiel.de

For example, a cyclic analog of the title peptide, cyclo[Phe-D-Pro-Phe-Trp], has been synthesized and shown to possess distinct opioid receptor activity and metabolic properties. nih.gov Further studies on other peptide systems have shown that macrocyclization can produce highly potent and selective receptor antagonists from active linear sequences. nih.gov Thus, converting a linear peptide to a macrocyclic one is a key strategy for improving its drug-like properties, including stability and target affinity. researchgate.net

Preclinical Mechanistic Studies and in Vitro Biological Activities

Enzymatic Stability and Metabolic Profile in Biological Matrices (e.g., Liver Microsomes)

The stability of peptides in biological environments is a critical factor for their potential as research tools or therapeutic agents. Peptides are often susceptible to degradation by proteases. Modifications such as the inclusion of D-amino acids and terminal capping (acetylation and amidation) are common strategies to enhance resistance to enzymatic breakdown.

In another study focusing on linear dipeptides, backbone methylation was shown to significantly improve metabolic stability in human liver microsomes. acs.org For example, modifying the lead compound H-Phe-Phe-NH2 with specific methylations increased its half-life by up to 50 times. acs.org The N-acetylation of peptides, such as at the N-terminal L-phenylalanine, is a known modification that can influence their biological activity and stability. hmdb.ca The enzymes responsible for such modifications, N-acetyltransferases (NATs), have specific substrate preferences. For example, NatC acetylates proteins with hydrophobic N-terminal residues like Ile, Leu, Phe, or Trp. nih.gov

While direct metabolic data for Ac-L-Phe-D-trp-L-Phe-D-pro-NH2 is not extensively detailed in the reviewed literature, the structural motifs—D-amino acids and terminal blocking groups—are consistent with a design intended to reduce susceptibility to peptidases and improve its half-life in biological matrices.

Table 1: Metabolic Stability of Related Peptides in Liver Microsomes

| Peptide Analog | Matrix | Half-life (t½) | Reference |

| cyclo[Phe-D-Pro-Phe-D-Trp ] isomer | Mouse Liver Microsomes | 7–12 min | nih.gov |

| cyclo[Phe-D-Pro-Phe-L-Trp ] isomer | Mouse Liver Microsomes | 28 to >60 min | nih.gov |

| H-Phe-Phe-NH2 (unmodified) | Human Liver Microsomes | Low | acs.org |

| Methylated H-Phe-Phe-NH2 analogs | Human Liver Microsomes | Up to 50x increase | acs.org |

This table presents data from related peptide structures to infer the potential metabolic profile of this compound.

In Vitro Biochemical Assays for Enzyme Interactions (e.g., Thrombin Inhibition)

The interaction of peptides with specific enzymes is a cornerstone of drug discovery and biochemical investigation. The structure of this compound, particularly the D-Phe-Pro motif, is reminiscent of sequences found in known thrombin inhibitors. Thrombin is a critical serine protease involved in the blood coagulation cascade.

Research into synthetic peptide-based thrombin inhibitors has identified tetrapeptides with the general sequence D-Phe-Pro-Arg-P1'-CONH2 as potent inhibitors. nih.gov These inhibitors bind in a substrate-like manner to the active site of thrombin. nih.gov The D-Phe residue typically occupies the S3 pocket of the enzyme. The most potent non-covalent inhibitors in this class were found to have small hydrophobic or polar amino acids at the P1' position, with a lead tetrapeptide, D-Phe-Pro-D-Arg-D-Thr-CONH2, exhibiting a competitive inhibition constant (Ki) of 0.92 µM. nih.gov

While the subject peptide contains D-trp and L-Phe instead of D-Arg, the core D-Phe-D-Pro structure suggests a potential, albeit likely different, interaction with thrombin or other proteases. The substitution of D-Phe for D-cyclohexylalanine (D-Cha) in other peptide inhibitors has been shown to result in only a moderate increase in the Ki value, indicating that the enzyme can accommodate similar hydrophobic residues. pnas.org The inhibitory action often involves the disruption of the catalytic dyad (His57-Ser195) in the enzyme's active site. nih.gov

Table 2: Thrombin Inhibition by Related Peptidomimetics

| Inhibitor | Sequence | Inhibition Constant (Ki) | Mechanism | Reference |

| Lead Tetrapeptide | D-Phe-Pro-D-Arg-D-Thr-CONH2 | 0.92 µM | Competitive | nih.gov |

| Related Pentapeptides | Ac-L-Arg-D-Cha-L-Aze-D-Tyr-L-homoArg | 9 nM | Competitive | pnas.org |

| PPACK | D-Phe-Pro-Arg-chloromethylketone | - | Irreversible | nih.gov |

This table highlights the inhibitory potential of peptides with structural similarities to this compound against thrombin.

Mechanistic Investigations in Animal Models for Receptor-Mediated Effects

The biological effects of many peptides are mediated through their interaction with cell surface receptors, often G protein-coupled receptors (GPCRs). The sequence "Phe-Arg-Trp" is a core pharmacophore in melanocortin peptides, which bind to melanocortin receptors (MCRs). nih.govnih.gov While the subject peptide has a different sequence, the presence of aromatic residues like Phe and Trp is a common feature in ligands for various receptors, including opioid and melanocortin systems.

Studies on the related tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 have shown that it is a potent agonist at several mouse melanocortin receptors (mMC1R, mMC4R, mMC5R) and can act as a partial agonist or antagonist at the mMC3R. nih.govacs.org The inversion of chirality from L-Phe to D-Phe in this core sequence dramatically increases potency at melanocortin receptors. nih.govacs.org This highlights the importance of stereochemistry in receptor engagement.

Furthermore, cyclic peptides containing the D-Trp-Phe motif, such as c[D-Trp-Phe-Gly-β-Ala], have been identified as potent κ-opioid receptor (KOR) agonists. acs.org These findings suggest that this compound could potentially interact with receptors from these families, and its effects in animal models would likely be receptor-mediated.

Analysis of Receptor Engagement and Downstream Cellular Responses

Upon binding to a GPCR, a ligand induces a conformational change in the receptor, which in turn activates intracellular signaling pathways. For melanocortin receptors, agonist binding typically leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). nih.govmdpi.com This second messenger then activates protein kinase A (PKA), which phosphorylates downstream targets like the cAMP response element-binding protein (CREB), leading to changes in gene expression. mdpi.com

The specific pharmacology—whether a peptide acts as an agonist, antagonist, or partial agonist—can depend on subtle structural modifications. For example, modifying the DPhe residue in Ac-His-DPhe-Arg-Trp-NH2 can convert it from an agonist to an antagonist at the mMC3R while it remains a full agonist at the mMC4R. nih.govresearchgate.net This differential activity is thought to arise from distinct molecular mechanisms of antagonism and different interactions within the receptor binding pocket. nih.gov

Similarly, in the opioid system, peptides can act as agonists or antagonists, modulating downstream pathways. For instance, KOR antagonists can prevent stress-induced reinstatement of cocaine-conditioned place preference in animal models, an effect mediated by blocking the dynorphin/KOR system. nih.govacs.org If this compound engages a receptor, its downstream effects would be expected to follow the canonical signaling cascade for that receptor family, potentially involving cAMP, G-protein activation (measured by [³⁵S]GTPγS binding assays), or other second messengers. nih.govacs.org

Exploration of Biological Pathways Influenced by Peptide-Receptor Activation

The activation of a specific receptor and its initial downstream signaling cascade ultimately influences broader biological pathways, controlling complex physiological functions.

Melanocortin Pathway : Activation of the central melanocortin receptors, MC3R and MC4R, is deeply involved in regulating energy homeostasis, feeding behavior, and body weight. nih.govacs.orgresearchgate.net Agonists of these receptors are generally anorexigenic (reduce food intake). researchgate.net The peripheral MC1R is crucial for skin pigmentation. nih.gov Therefore, if the peptide interacts with MCRs, it could influence pathways related to metabolism and pigmentation.

Opioid Pathways : The opioid system, particularly the KOR, plays a key role in pain, mood, stress, and addiction. acs.org The upregulation of the pro-dynorphin gene (the precursor to endogenous KOR agonists) is associated with the negative affective states of drug withdrawal. acs.org KOR antagonists can block these effects. Thus, an interaction with KOR could place the peptide within pathways controlling nociception and reward.

Amino Acid Sensing and Metabolism : The constituent amino acids of the peptide, phenylalanine and tryptophan, are themselves signaling molecules or precursors to them. They are transported into cells by specific transporters like LAT1 (SLC7A5) and can influence pathways such as mTORC1 signaling, which is a central regulator of cell growth and proliferation. frontiersin.org Degradation of these amino acids by enzymes like IDO and IL4I1 can produce metabolites (e.g., kynurenine) that activate other pathways, such as the Aryl Hydrocarbon Receptor (AHR) pathway, impacting immune responses. frontiersin.org

Advanced Methodologies in Peptide Research Applicable to Ac L Phe D Trp L Phe D Pro Nh2

Chiral Separation Techniques for Peptide Diastereomers and Enantiomers

The synthesis of peptides containing both L- and D-amino acids can result in the formation of multiple stereoisomers, primarily diastereomers. nih.gov Furthermore, racemization during synthesis is a potential source of chiral impurities. nih.gov Therefore, effective chiral separation is a critical and often challenging requirement for the purification and quality control of a specific diastereomer like Ac-L-Phe-D-Trp-L-Phe-D-Pro-NH2. chiraltech.com High-performance liquid chromatography (HPLC) is the most common and powerful technique for this purpose. nih.govchiraltech.com

Two primary strategies are employed for the chiral separation of peptides by HPLC:

Indirect Method : This approach involves the derivatization of the peptide with a chiral agent to form diastereomeric derivatives, which can then be separated on a standard achiral stationary phase. nih.gov Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and its variants are used for this purpose. mdpi.comakjournals.com This method is particularly useful for analyzing amino acid enantiomers after peptide hydrolysis. mdpi.com

Direct Method : This is the more common approach for separating intact peptide diastereomers. It can be achieved in two ways:

Chiral Stationary Phases (CSPs) : This is a powerful approach where the stationary phase itself is chiral and can stereoselectively interact with the peptide isomers. mdpi.com Different classes of CSPs are effective for peptide separation, including those based on polysaccharides, macrocyclic antibiotics (like vancomycin), chiral crown ethers, and zwitterionic ion-exchangers. mdpi.commdpi.comchromatographyonline.comnih.gov For instance, crown-ether-type CSPs have been shown to effectively separate tripeptide diastereomers containing a D-tryptophan residue by modifying the mobile phase composition to enhance stereoselective interactions. mdpi.com Zwitterionic chiral ion-exchangers derived from Cinchona alkaloids have also proven effective for the direct analysis of peptide stereoisomers. chromatographyonline.com

The table below summarizes typical HPLC conditions that can be adapted for the chiral analysis of peptides like this compound.

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection | Principle of Separation | Reference(s) |

|---|---|---|---|---|---|

| RP-HPLC | Achiral C18 or C8 | Gradient of Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | UV (220/280 nm) | Differences in hydrophobicity and conformation between diastereomers. | nih.gov |

| Direct Chiral HPLC | Chiral Crown Ether (e.g., CR-I(+)) | Perchloric acid solution/Acetonitrile/Methanol | UV, MS | Stereoselective interactions (e.g., hydrogen bonding) between the peptide and the chiral crown ether. | mdpi.com |

| Direct Chiral HPLC | Zwitterionic Ion-Exchanger (e.g., ZWIX(+)) | Methanol/Water with Formic Acid/Ammonium Formate | UV, MS | Enantioselective retention based on a combination of ionic attractions, hydrogen bonds, and steric interactions. | chiraltech.comchromatographyonline.com |

| Indirect Chiral HPLC | Achiral C18 | Gradient of Acetonitrile/Aqueous TFA | UV (340 nm) | Separation of diastereomeric derivatives formed by reacting the hydrolyzed peptide with a chiral derivatizing agent (e.g., Marfey's reagent). | mdpi.comakjournals.com |

Integration of Synthetic Chemistry with Biophysical and Computational Characterization

The development and understanding of a synthetic peptide like this compound rely on an integrated pipeline that combines chemical synthesis with advanced biophysical and computational characterization. acs.orgnih.gov This multidisciplinary approach allows for not only the creation of the target molecule but also a deep understanding of its structure, stability, interactions, and potential function. pnas.orgelifesciences.org

Future Research Directions and Unanswered Questions

Elucidating Novel Biological Targets and Undiscovered Mechanisms of Action

While research has pointed towards the interaction of similar peptide sequences with specific receptor families, the full spectrum of biological targets for Ac-L-Phe-D-Trp-L-Phe-D-Pro-NH2 remains an open field of inquiry. The cyclic analog of this peptide's core, CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]), is known for its activity at opioid receptors, particularly as a kappa opioid receptor (KOR) antagonist. nih.gov However, the linear parent peptide's complete binding profile is not fully characterized and may hold undiscovered affinities.

Future studies should aim to screen this tetrapeptide against a broad array of G protein-coupled receptors (GPCRs), ion channels, and other cellular targets. The presence of alternating L- and D-amino acids creates a distinct three-dimensional structure that may interact with receptors beyond the opioid family. For instance, proline-based cyclic dipeptides have demonstrated diverse biological activities, including cytotoxic effects on cancer cell lines, suggesting that related linear peptides could be investigated for antineoplastic properties. mdpi.com An unanswered question is whether this specific sequence possesses unique, "off-target" effects that could be therapeutically relevant.

Furthermore, the precise mechanism of action at its known targets warrants deeper exploration. For related peptides, subtle structural changes can shift a compound's activity from an agonist (a receptor activator) to an antagonist (a receptor blocker) or even a negative allosteric modulator, which binds to a secondary site on the receptor to inhibit its function. nih.govacs.org Elucidating the exact conformational changes the peptide induces upon binding and how this translates into a specific signaling cascade within the cell is a critical unanswered question. This involves moving beyond simple binding assays to more complex functional and cell-based studies to understand its downstream physiological effects.

Design and Development of Molecular Probes for Advanced Receptor Studies

The development of molecular probes derived from this compound could provide invaluable tools for studying receptor biology. By modifying the peptide with reporter molecules, researchers can visualize and quantify receptor distribution, trafficking, and function in living systems.

A promising direction is the creation of radiolabeled analogs for positron emission tomography (PET) imaging. nih.gov This has been successfully achieved with other peptide analogs, such as those targeting melanocortin receptors, which are overexpressed in melanoma cells. nih.gov By attaching a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the peptide, it can be labeled with a positron-emitting radionuclide. nih.gov A similar strategy could be applied to this compound to create probes for imaging the density and distribution of its target receptors (e.g., specific opioid receptor subtypes) in the brain or peripheral tissues. This would be instrumental in understanding the role of these receptors in various disease states.

Another avenue involves conjugating the peptide to fluorescent dyes. These fluorescent probes can be used in advanced microscopy techniques to study receptor dynamics at the cellular level, such as internalization, recycling, and interactions with other proteins. Key considerations in the design of such probes include ensuring that the modification does not significantly alter the peptide's binding affinity or pharmacological activity. The synthesis process would involve linking fluorophores like fluorescein (B123965) isothiocyanate (FITC) or cyanine (B1664457) dyes (Cy3, Cy5) to the N-terminus or a suitable side chain of the peptide. genscript.com

Advancements in Peptide Engineering for Tailored Pharmacological Profiles

Peptide engineering offers a powerful approach to modify and optimize the properties of this compound. The inclusion of D-amino acids already confers a degree of resistance to enzymatic degradation compared to all-L-peptides, but further enhancements are possible. ekb.eg

Future research will focus on systematic structure-activity relationship (SAR) studies. This involves synthesizing a library of analogs where each amino acid is systematically replaced with other natural or unnatural amino acids to probe its contribution to activity and selectivity. nih.gov For example, studies on the related macrocyclic peptide CJ-15,208 showed that substituting the D-Trp residue with other D-amino acids could abolish KOR antagonism while introducing significant delta-opioid receptor (DOR) antagonism. nih.gov This highlights the potential to engineer receptor selectivity by modifying a single position.

Further advancements could involve:

Cyclization: Converting the linear peptide into a cyclic form, as seen with CJ-15,208, can dramatically alter its pharmacological profile, often increasing potency and stability by constraining its conformation. nih.gov

Incorporation of Non-standard Amino Acids: Introducing residues like β-amino acids can create novel backbone structures and has been used to develop peptidomimetics that mimic protein secondary structures like β-hairpins or α-helices. acs.org For instance, replacing an amino acid with a surrogate like 2',6'-dimethylphenylalanine (Dmp) has been shown to improve receptor-binding affinity and selectivity in opioid peptides. nih.gov

Terminal Modifications: Altering the N-terminal acetyl (Ac) group or the C-terminal amide (NH2) can influence the peptide's stability, solubility, and ability to cross biological membranes. genscript.com

Through these engineering strategies, it is conceivable to tailor analogs of this compound with highly specific pharmacological profiles, such as subtype-selective antagonists, biased agonists that preferentially activate certain signaling pathways, or potent and stable enzyme inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.